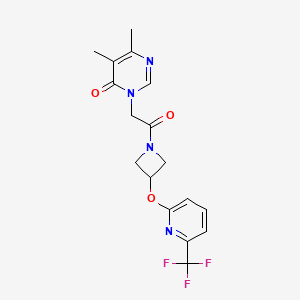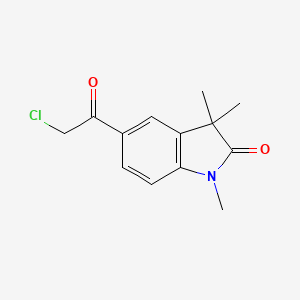
Benzyl(naphthalen-2-ylmethyl)cyanamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl(naphthalen-2-ylmethyl)cyanamide is a versatile chemical compound known for its unique structure and diverse applications in scientific research. This compound features a benzyl group, a naphthalen-2-ylmethyl group, and a cyanamide functional group, making it a valuable intermediate in organic synthesis and material science.
Wissenschaftliche Forschungsanwendungen
Benzyl(naphthalen-2-ylmethyl)cyanamide finds applications in several fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development and pharmaceutical research.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Wirkmechanismus
Target of Action
Cyanamides, in general, have been known to interact with various biochemical entities, suggesting a broad spectrum of potential targets .
Mode of Action
Cyanamides are known for their unique radical and coordination chemistry, which could be a part of the interaction mechanism with its targets
Biochemical Pathways
Cyanamides have been reported to participate in cycloaddition chemistry and aminocyanation reactions , suggesting that Benzyl(naphthalen-2-ylmethyl)cyanamide might influence similar pathways.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl(naphthalen-2-ylmethyl)cyanamide typically involves the reaction of benzyl bromide with naphthalen-2-ylmethylamine in the presence of a base, followed by the introduction of a cyanamide group. The reaction conditions often include:
- Solvent: Anhydrous ethanol or acetonitrile
- Base: Sodium hydride or potassium carbonate
- Temperature: Room temperature to reflux conditions
Industrial Production Methods: Industrial production of Benzyl(naphthalen-2-ylmethyl)cyanamide may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes:
- Use of automated systems for precise control of reaction parameters
- Implementation of purification steps such as recrystallization or chromatography to obtain high-purity product
Analyse Chemischer Reaktionen
Types of Reactions: Benzyl(naphthalen-2-ylmethyl)cyanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitriles or amides.
Reduction: Reduction reactions can convert the cyanamide group to primary amines.
Substitution: The benzyl and naphthalen-2-ylmethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium
Reduction: Lithium aluminum hydride or hydrogenation with palladium on carbon
Substitution: Alkyl halides or acyl chlorides in the presence of a base
Major Products Formed:
- Oxidation products: Benzyl(naphthalen-2-ylmethyl)amide
- Reduction products: Benzyl(naphthalen-2-ylmethyl)amine
- Substitution products: Various substituted derivatives depending on the reagents used
Vergleich Mit ähnlichen Verbindungen
- Benzylcyanamide
- Naphthalen-2-ylmethylcyanamide
- Benzyl(naphthalen-1-ylmethyl)cyanamide
Comparison: Benzyl(naphthalen-2-ylmethyl)cyanamide is unique due to the presence of both benzyl and naphthalen-2-ylmethyl groups, which impart distinct chemical and physical properties. Compared to similar compounds, it offers:
- Enhanced reactivity due to the combined effects of its functional groups
- Greater versatility in synthetic applications
- Potential for unique biological activities and industrial uses
Eigenschaften
IUPAC Name |
benzyl(naphthalen-2-ylmethyl)cyanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2/c20-15-21(13-16-6-2-1-3-7-16)14-17-10-11-18-8-4-5-9-19(18)12-17/h1-12H,13-14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLTIAEXAHLACOV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC3=CC=CC=C3C=C2)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-(dimethylamino)propyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-5-nitro-1-benzothiophene-2-carboxamide;hydrochloride](/img/structure/B2371167.png)


![N-Cyclopentyl-3-[(2-methylpyridin-4-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2371174.png)
![N-(4-methylbenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2371175.png)
![4-Methyl-2-[(tetrahydrofuran-2-ylmethyl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B2371176.png)
![N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-4-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2371177.png)

![2-(((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2371180.png)


